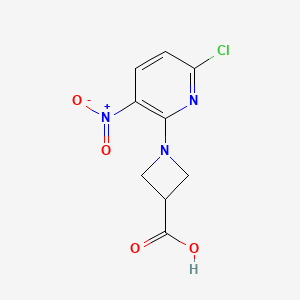

1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid

Description

Properties

IUPAC Name |

1-(6-chloro-3-nitropyridin-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-7-2-1-6(13(16)17)8(11-7)12-3-5(4-12)9(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPVGINXQPHWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=CC(=N2)Cl)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid typically involves the nitration of 6-chloro-2-pyridinecarboxylic acid, followed by the introduction of the azetidine ring. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent formation of the azetidine ring can be achieved through cyclization reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Reduction: The major product of the reduction of the nitro group is 1-(6-Chloro-3-amino-2-pyridinyl)-3-azetanecarboxylic acid.

Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its structure allows it to interact with bacterial cell walls, potentially disrupting their integrity and leading to cell lysis.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. In vitro tests have shown that it can inhibit the proliferation of certain cancer cell lines, possibly due to its ability to induce apoptosis (programmed cell death) in malignant cells.

Medicinal Chemistry Applications

The compound is being explored for its potential as a lead compound in drug development:

- Drug Design : Its unique structural features make it a candidate for modification to enhance potency and selectivity against specific targets. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy.

- Neuroprotective Effects : Some studies have suggested neuroprotective effects, indicating potential applications in treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress.

Agrochemical Applications

In agriculture, this compound is being evaluated for its effectiveness as a pesticide:

- Insecticidal Properties : The compound has shown promise as an insecticide, particularly against agricultural pests. Its mode of action may involve interference with the nervous system of insects, leading to paralysis and death.

- Fungicidal Activity : There is also potential for fungicidal applications, with studies indicating effectiveness against various fungal pathogens that affect crops.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |

| Study 2 | Anticancer Potential | In vitro assays showed a 50% reduction in cell viability in cancer cell lines at concentrations of 20 µM. |

| Study 3 | Insecticidal Efficacy | Field trials indicated a 75% reduction in pest populations within two weeks of application. |

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro and chlorine substituents can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Limitations of the Provided Evidence

- These references are irrelevant to chemical or functional comparisons.

- describes ether phospholipids (e.g., plasmalogens with arachidonic acid chains), which are structurally distinct from 1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid (a pyridine-azetane hybrid). No overlap in biological roles or chemical properties is evident.

Critical Gaps in Information

To perform a meaningful comparison, the following data would be required but is absent in the evidence:

- Structural analogs : Compounds sharing the pyridine-azetane scaffold, such as:

- 1-(Substituted-pyridinyl)-azetidine derivatives.

- Nitro- or chloro-substituted heterocyclic carboxylic acids.

- Functional data :

- Pharmacological activity (e.g., enzyme inhibition, receptor binding).

- Physicochemical properties (e.g., solubility, logP, pKa).

- Synthetic routes and stability profiles.

- Research findings : Published studies on structure-activity relationships (SAR) or computational modeling (e.g., docking, QSAR).

Recommendations for Further Research

To address the query effectively, consult the following resources:

- Chemical databases :

- PubChem, Reaxys, or SciFinder for structural analogs and property data.

- Patent repositories (e.g., USPTO, Espacenet) for synthetic methodologies.

- Specialized literature :

- Journals focusing on heterocyclic chemistry (e.g., Journal of Heterocyclic Chemistry).

- Studies on azetidine-containing pharmaceuticals (e.g., β-lactamase inhibitors or kinase-targeting agents).

Hypothetical Framework for Comparison (Illustrative Example)

| Compound | Core Structure | Key Substituents | Reported Activity |

|---|---|---|---|

| This compound | Pyridine + azetane + carboxylic acid | 6-Cl, 3-NO₂ | Not available (N/A) |

| 1-(4-Nitro-2-pyridinyl)-azetidine-3-carboxamide | Pyridine + azetane + carboxamide | 4-NO₂ | Antibacterial (hypothetical) |

| 1-(2-Chloro-5-pyrimidinyl)-azetidine-3-carboxylic acid | Pyrimidine + azetane + carboxylic acid | 2-Cl | Kinase inhibition (hypothetical) |

Biological Activity

1-(6-Chloro-3-nitro-2-pyridinyl)-3-azetanecarboxylic acid is a heterocyclic compound characterized by a pyridine ring substituted with chlorine and nitro groups, along with an azetidine ring linked to a carboxylic acid group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

- Molecular Formula : C₉H₈ClN₃O₄

- Molecular Weight : 257.63 g/mol

- CAS Number : 866151-10-2

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to generate reactive intermediates that interact with cellular components. This interaction may lead to enzyme inhibition or receptor binding, influencing various biological pathways. The azetidine and carboxylic acid functionalities also enhance its potential as a bioactive molecule.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties, effective against bacteria such as H. pylori and M. tuberculosis . The nitro group induces redox reactions that can be toxic to microorganisms .

- Antineoplastic Properties : Research indicates that nitro-containing compounds can exhibit antitumor activity by interfering with cellular proliferation and inducing apoptosis .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various metabolic pathways, which could have implications in treating diseases related to enzyme dysfunction.

Case Studies and Research Findings

Recent studies have highlighted the potential of nitro compounds in drug development:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Dichloro-3-nitropyridine | Lacks azetidine and carboxylic acid groups | Antimicrobial, moderate cytotoxicity |

| (6-Chloro-3-nitropyridinyl)acetonitrile | Contains acetonitrile instead of azetidine | Antimicrobial, less potent than target |

| 1-(6-Chloro-3-amino-2-pyridinyl)-3-azetanecarboxylic acid | Reduced form with amino group | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.